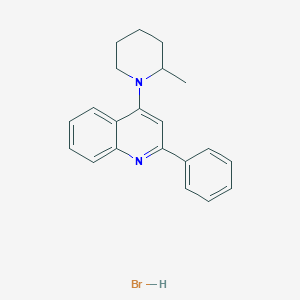
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a piperidine ring attached to the quinoline structure, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 2-methylpiperidine under basic conditions.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in the body, leading to various pharmacological effects. The piperidine ring enhances its ability to cross biological membranes, making it more effective in reaching its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpiperidin-1-yl)phenylboronic acid
- 4-(2-Methylpiperidin-1-yl)phenylmethanol
- 4-(2-Methylpiperidin-1-yl)phenylacetic acid
Uniqueness
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide is unique due to its specific quinoline-piperidine structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has shown enhanced biological activity and better pharmacokinetic properties, making it a promising candidate for further research and development.
Properties
CAS No. |
133671-41-7 |
|---|---|
Molecular Formula |
C21H23BrN2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-(2-methylpiperidin-1-yl)-2-phenylquinoline;hydrobromide |
InChI |
InChI=1S/C21H22N2.BrH/c1-16-9-7-8-14-23(16)21-15-20(17-10-3-2-4-11-17)22-19-13-6-5-12-18(19)21;/h2-6,10-13,15-16H,7-9,14H2,1H3;1H |
InChI Key |
DJUZOBKLNSECGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















